molecular formula C29H35NO8 B1684006 Sonolisib CAS No. 502632-66-8

Sonolisib

カタログ番号 B1684006
CAS番号: 502632-66-8
分子量: 525.6 g/mol
InChIキー: QIUASFSNWYMDFS-NILGECQDSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sonolisib, also known as PX-866, is a small molecule and a derivative of wortmannin . It belongs to the class of organic compounds known as steroid lactones, which are sterol lipids containing a lactone moiety linked to the steroid skeleton . Sonolisib has been used in trials studying the treatment of various conditions including Glioblastoma, Prostate Cancer, Advanced Solid Tumors, Advanced BRAF-mutant Cancers, and Non-Small Cell Lung Cancer (NSCLC) .


Molecular Structure Analysis

The molecular structure of Sonolisib is characterized by a chemical formula of C29H35NO8 . It is a small-molecule inhibitor of the alpha, gamma, and delta isoforms of phosphoinositide 3-kinase (PI3K) .

科学的研究の応用

Oncolytic Applications in Prostate Cancer

Sonolisib has been under clinical development for the treatment of prostate cancer . Its mechanism of action involves the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell growth, metabolism, proliferation, survival, and angiogenesis . By targeting this pathway, Sonolisib aims to inhibit tumor cell growth and survival.

Treatment of Glioblastoma

Glioblastoma, a highly aggressive form of brain cancer, has been another focus of Sonolisib’s application. The compound’s ability to cross the blood-brain barrier and target the RTK/PI3K/Akt/mTOR signaling pathway offers a potential therapeutic strategy for this challenging malignancy .

Melanoma Therapy

Sonolisib is being investigated for its efficacy in treating melanoma. The PI3K pathway plays a significant role in melanoma pathogenesis, and by inhibiting this pathway, Sonolisib may provide a new avenue for therapy .

Head and Neck Squamous Cell Cancer

The therapeutic potential of Sonolisib extends to head and neck squamous cell cancer, where it is being evaluated for its ability to inhibit tumor growth and enhance the effectiveness of other chemotherapeutic agents .

Non-Small Cell Lung Cancer (NSCLC)

In NSCLC, Sonolisib has shown the ability to overcome resistance to EGFR inhibitors, suggesting its use as a combination therapy to enhance the effectiveness of existing treatments .

Colorectal Cancer

Sonolisib is also being studied for its application in colorectal cancer. Its mechanism involves the inhibition of the PI3K/Akt signaling pathway, which is often dysregulated in colorectal cancer, providing a targeted approach to treatment .

作用機序

Target of Action

Sonolisib, also known as PX-866, primarily targets the alpha, gamma, and delta isoforms of phosphoinositide 3-kinase (PI3K) . PI3K is an evolutionarily conserved lipid kinase family that interacts with receptors on the cell membrane and mediates the transmission of external signals into the cells .

Mode of Action

Sonolisib interacts with its targets by inhibiting the production of the secondary messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3) and activation of the PI3K/Akt signaling pathway . This inhibition may result in the suppression of tumor cell growth and survival in susceptible tumor cell populations .

Biochemical Pathways

The primary biochemical pathway affected by Sonolisib is the PI3K/Akt signaling pathway . This pathway plays a central role in the regulation of tumor cell survival, growth, motility, angiogenesis, and metabolism . By inhibiting this pathway, Sonolisib can potentially disrupt these processes, leading to the suppression of tumor growth and survival .

Result of Action

The molecular and cellular effects of Sonolisib’s action primarily involve the inhibition of tumor cell growth and survival . By inhibiting the PI3K/Akt signaling pathway, Sonolisib can disrupt several cellular processes, including cell survival, growth, and motility, as well as angiogenesis and metabolism . This can lead to the suppression of tumor growth and increased cell death .

Action Environment

The action, efficacy, and stability of Sonolisib can be influenced by various environmental factors. It’s important to note that the effectiveness of Sonolisib can vary depending on the specific characteristics of the tumor, including its genetic makeup and the presence of certain mutations .

Safety and Hazards

Sonolisib is very toxic if swallowed, irritating to skin, and poses a risk of serious damage to eyes. It is toxic and poses a danger of serious damage to health by prolonged exposure. There is a possible risk of impaired fertility and harm to an unborn child .

将来の方向性

Sonolisib has shown encouraging preclinical activity and is currently undergoing clinical development in various types of cancer including prostate cancer, glioblastoma, melanoma, head and neck squamous cell cancer, non-small cell lung cancer, and colorectal cancer . The future directions of Sonolisib will likely continue to focus on its clinical development and potential applications in treating various types of cancer.

特性

IUPAC Name

[(3aR,6E,9S,9aR,10R,11aS)-6-[[bis(prop-2-enyl)amino]methylidene]-5-hydroxy-9-(methoxymethyl)-9a,11a-dimethyl-1,4,7-trioxo-2,3,3a,9,10,11-hexahydroindeno[4,5-h]isochromen-10-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H35NO8/c1-7-11-30(12-8-2)14-17-23-26(34)25(33)22-18-9-10-20(32)28(18,4)13-19(37-16(3)31)24(22)29(23,5)21(15-36-6)38-27(17)35/h7-8,14,18-19,21,34H,1-2,9-13,15H2,3-6H3/b17-14+/t18-,19+,21+,28-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIUASFSNWYMDFS-NILGECQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2(C(CCC2=O)C3=C1C4(C(OC(=O)C(=CN(CC=C)CC=C)C4=C(C3=O)O)COC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1C[C@]2([C@@H](CCC2=O)C3=C1[C@]4([C@H](OC(=O)/C(=C/N(CC=C)CC=C)/C4=C(C3=O)O)COC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80198257
Record name Sonolisib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80198257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

525.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sonolisib

CAS RN

502632-66-8
Record name Sonolisib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0502632668
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sonolisib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12601
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sonolisib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80198257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4S,4aR,5R,6aS,9aR,E)-1-((diallylamino)methylene)-11-hydroxy-4-(methoxymethyl)-4a,6a-dimethyl-2,7,10-trioxo-1,2,4,4a,5,6,6a,7,8,9,9a,10-dodecahydroindeno[4,5-h]isochromen-5-yl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SONOLISIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/987796874T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sonolisib
Reactant of Route 2
Reactant of Route 2
Sonolisib
Reactant of Route 3
Sonolisib
Reactant of Route 4
Sonolisib
Reactant of Route 5
Reactant of Route 5
Sonolisib
Reactant of Route 6
Sonolisib

Q & A

A: PX-866 is an irreversible, pan-isoform inhibitor of Class I phosphatidylinositol 3-kinases (PI3Ks). [] It binds covalently to the ATP-binding pocket of PI3K, preventing its enzymatic activity. [, ]

A: Inhibition of PI3K by PX-866 leads to a decrease in the phosphorylation of Akt (also known as Protein Kinase B), a key downstream effector of PI3K. [, , , , ] This, in turn, affects multiple cellular processes including cell proliferation, survival, adhesion, and motility. [, , , , ]

A: While PX-866 primarily targets PI3K, it can indirectly affect mammalian target of rapamycin (mTOR) signaling. mTOR is a downstream effector of the PI3K/Akt pathway. Therefore, by inhibiting PI3K, PX-866 can indirectly inhibit mTORC1 activity. [, , ]

A: The molecular formula of PX-866 is C34H43NO9 and its molecular weight is 609.7 g/mol. [, ]

A: While the provided research articles do not specify detailed spectroscopic data, they mention that PX-866 is a semi-synthetic viridin. [, ] Viridins are a class of natural products characterized by a complex fused ring system.

ANone: The provided research focuses on the biological activity and therapeutic potential of PX-866. Information regarding material compatibility or specific applications under various conditions outside a biological context is not available.

A: PX-866 functions as an enzyme inhibitor and does not possess intrinsic catalytic properties. It exerts its effects by blocking the catalytic activity of PI3K. [, ]

A: Research indicates that PX-866 is orally bioavailable and demonstrates sustained inhibition of PI3K signaling in vivo. [] Studies in mice showed that continuous daily dosing of PX-866 for 57 days was well-tolerated, suggesting good stability. []

ANone: The provided research articles primarily focus on the preclinical and early clinical development of PX-866. Information regarding specific SHE regulations and compliance is not discussed.

A: Studies in mice revealed that PX-866 has a short half-life of 18 minutes and undergoes first-pass metabolism, primarily via N-deallylation. [] In rats, the pharmacokinetic profile was similar between continuous and intermittent dosing schedules, with no evidence of drug accumulation over 28 days. []

A: PX-866 has shown promising antitumor activity in various preclinical models. It inhibited the growth of several human tumor cell lines in vitro, including colon, ovarian, lung, and glioblastoma cell lines. [, , , ] In vivo, PX-866 exhibited significant growth inhibition in xenograft models of colon, lung, ovarian, and glioblastoma cancers. [, , , ]

A: Research suggests that oncogenic RAS mutations can confer resistance to PX-866, even in the presence of PIK3CA mutations. [, , ] This resistance is attributed to the ability of mutant RAS to activate multiple downstream pathways that bypass PI3K signaling. []

A: One study investigated the use of layer-by-layer (LbL) nanoparticles for the co-encapsulation and targeted delivery of PX-866 and the MEK inhibitor AZD6244. [] This approach aimed to improve the therapeutic index of the drug combination by enhancing tumor targeting and reducing off-target effects.

A: While several potential biomarkers have been investigated, such as PIK3CA mutations and PTEN loss, no definitive biomarkers have been consistently validated to predict response to PX-866 therapy. [, , , ] Further research is needed to identify reliable biomarkers for patient selection and treatment monitoring.

A: The research articles mention various techniques used to assess the effects of PX-866, including Western blotting for protein analysis, flow cytometry for cell cycle analysis, immunohistochemistry for tissue staining, and positron emission tomography (PET) imaging for in vivo metabolic activity. [, , , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。